molecular formula C9H12N4 B2511730 {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine CAS No. 1193389-92-2

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

Cat. No.: B2511730
CAS No.: 1193389-92-2
M. Wt: 176.223
InChI Key: QBNWQDQVJPAFGA-UHFFFAOYSA-N
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Description

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This structure is known for its medicinal properties and is often used as a scaffold in drug discovery due to its stability and ability to undergo various chemical modifications .

Biochemical Analysis

Biochemical Properties

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzyme active sites, thereby modulating their activity. For instance, it can inhibit or activate enzymes involved in metabolic pathways, influencing the overall metabolic flux. Additionally, this compound interacts with proteins involved in cell signaling pathways, affecting the transmission of signals within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. This compound also affects cellular metabolism by regulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. This modulation can lead to changes in metabolite levels and energy production, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. For instance, this compound may be transported into specific cellular compartments where it exerts its effects on target biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity. For example, this compound may accumulate in the nucleus, where it interacts with transcription factors and regulates gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine stands out due to its unique substitution pattern, which can be tailored to enhance its biological activity and selectivity. Its versatility in undergoing various chemical reactions also makes it a valuable scaffold in drug discovery .

Properties

IUPAC Name

(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNWQDQVJPAFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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